molecular formula C29H22O6 B14958854 7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione

7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B14958854
M. Wt: 466.5 g/mol
InChI Key: QPWIIRVHPNAKSK-JXMROGBWSA-N
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Description

7'-(Cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione is a dimeric coumarin derivative featuring a bichromene scaffold. Its structure includes:

  • Methoxy (8-position) and methyl (8'-position) substituents, which influence electronic properties and lipophilicity.
  • Two dione moieties (2,2'-dione), contributing to hydrogen-bonding capabilities and rigidity .

Properties

Molecular Formula

C29H22O6

Molecular Weight

466.5 g/mol

IUPAC Name

4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C29H22O6/c1-18-24(33-15-7-10-19-8-4-3-5-9-19)14-13-21-22(17-26(30)34-27(18)21)23-16-20-11-6-12-25(32-2)28(20)35-29(23)31/h3-14,16-17H,15H2,1-2H3/b10-7+

InChI Key

QPWIIRVHPNAKSK-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method is the Claisen rearrangement of 7-cinnamyloxy derivatives of 3-methoxyflavone, 4-methylcoumarin, and isoflavone . This reaction is carried out by refluxing the starting materials with potassium carbonate in acetone, followed by further reactions to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Claisen rearrangement process to achieve higher yields and purity. This can be done by using advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and improves efficiency .

Chemical Reactions Analysis

Types of Reactions

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The cinnamyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with molecular targets such as enzymes or receptors. The cinnamyloxy and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Structural Analogues of Bichromene Derivatives

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 7'-Cinnamyloxy, 8-Methoxy, 8'-Methyl ~464.4* N/A N/A Bulky aromatic ether; enhanced lipophilicity
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2) 6’-Dimethylaminomethyl, 7’-Hydroxy, 8’-Methyl ~423.4 239–241 83 Polar dimethylamino group; moderate solubility
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) 7,7’,8’-Trihydroxy ~356.3 >270 45 High polarity; strong hydrogen-bonding potential
8-Methoxy-2,2′-dioxo-2H,2′H-[3,4′-bichromen]-7′-yl cyclopropanecarboxylate 7'-Cyclopropanecarboxylate, 8-Methoxy ~406.4 N/A N/A Small ester group; moderate steric hindrance
Triumbelletin (9) 7,7'-Dihydroxy, 3-(2-oxo-2H-chromen-7-yl)oxy 505.05 N/A N/A Dihydroxy groups; coumarin-7-yloxy substituent
rac-5,5′-Dimethoxy-7,7′-dimethyl-...-4,4′-dione (9ab) 5,5′-Dimethoxy, 7,7′-Dimethyl, 2,2′-Diphenyl 617.26 196–197 21 Biflavonoid dimer; high aromaticity

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects
  • Cinnamyloxy vs. Smaller Esters/Ethers : The cinnamyloxy group in the target compound introduces greater steric bulk compared to cyclopropanecarboxylate () or acetate (). This may reduce solubility in polar solvents but enhance binding to hydrophobic biological targets .
  • Methoxy/Methyl vs.
  • Comparison with Triumbelletin: Triumbelletin () shares a bichromene-dione core but lacks the methyl and cinnamyloxy substituents.

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